N-ethyl-2-methyl-N,3-diphenylacrylamide N-ethyl-2-methyl-N,3-diphenylacrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11101649
InChI: InChI=1S/C18H19NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3/b15-14+
SMILES: CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol

N-ethyl-2-methyl-N,3-diphenylacrylamide

CAS No.:

Cat. No.: VC11101649

Molecular Formula: C18H19NO

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-methyl-N,3-diphenylacrylamide -

Specification

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
IUPAC Name (E)-N-ethyl-2-methyl-N,3-diphenylprop-2-enamide
Standard InChI InChI=1S/C18H19NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4-14H,3H2,1-2H3/b15-14+
Standard InChI Key CCVMWCUABDFYAM-CCEZHUSRSA-N
Isomeric SMILES CCN(C1=CC=CC=C1)C(=O)/C(=C/C2=CC=CC=C2)/C
SMILES CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

N-Ethyl-2-methyl-N,3-diphenylacrylamide (C₁₉H₂₂N₂O) belongs to the acrylamide class, featuring a conjugated carbonyl group adjacent to a vinyl moiety. Key structural attributes include:

  • N-Ethyl and N-Methyl groups: These alkyl substituents influence steric and electronic properties, potentially modulating reactivity and solubility.

  • Phenyl groups at N- and 3-positions: The aromatic rings contribute to π-π stacking interactions and may enhance thermal stability.

The compound’s IUPAC name derives from its acrylamide backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. Stereoelectronic effects from the ethyl and methyl groups are hypothesized to impact rotational barriers around the C–N bond .

Synthesis and Optimization

General Synthetic Routes

The synthesis of N-ethyl-2-methyl-N,3-diphenylacrylamide can be extrapolated from methodologies for analogous N-substituted acrylamides . A representative pathway involves:

  • Acylation of Aniline Derivatives:

    • Reaction of 3-phenylaniline with methacryloyl chloride in dichloromethane (DCM) under inert conditions, using triethylamine as a base.

    • Example reaction conditions:

      ParameterValue
      SolventAnhydrous DCM
      Temperature0°C → room temperature
      Equivalents1.1 equiv methacryloyl chloride
      Yield~90% (after purification)
  • N-Alkylation:

    • Treatment of the intermediate N-phenylmethacrylamide with sodium hydride (NaH) and ethyl iodide in tetrahydrofuran (THF).

    • Key considerations:

      • NaH deprotonates the amide nitrogen, enabling nucleophilic substitution.

      • Excess ethyl iodide ensures complete ethyl group incorporation .

Challenges in Purification

  • Byproduct Formation: Competing O-alkylation or over-alkylation may occur, necessitating chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients).

  • Steric Hindrance: Bulky phenyl and ethyl groups slow reaction kinetics, requiring extended stirring times (12–24 hours) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR data for N-ethyl-2-methyl-N,3-diphenylacrylamide, inferred from analogs :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
N–CH₂CH₃1.10–1.30Triplet
N–CH₃3.38Singlet
Vinyl (CH₂=C)5.29, 5.41Doublet
Aromatic (C₆H₅)7.20–7.40Multiplet

¹³C NMR peaks for carbonyl (C=O) and quaternary carbons are expected at δ 165–170 ppm and δ 120–140 ppm, respectively .

Comparative Analysis with Structural Analogs

N-Methyl-N-phenylmethacrylamide vs. N-Ethyl Derivative

PropertyN-Methyl-N-phenylmethacrylamide N-Ethyl-2-methyl-N,3-diphenylacrylamide (Predicted)
SolubilitySoluble in DCM, THFReduced solubility due to ethyl group
Thermal StabilityDecomposes at 180°CHigher decomposition temperature (~200°C)
ReactivityModerate electrophilicityEnhanced steric hindrance slows nucleophilic attack

Hazard Considerations

  • Handling Precautions: Like most acrylamides, this compound likely requires gloves and eye protection due to potential skin/eye irritation.

  • Environmental Impact: No data available; assume persistence similar to phenylated organics .

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